molecular formula C9H6N4 B1222489 2-((Pyridin-3-ylamino)methylene)malononitrile

2-((Pyridin-3-ylamino)methylene)malononitrile

Cat. No.: B1222489
M. Wt: 170.17 g/mol
InChI Key: BBGXNSAUVNOZEC-UHFFFAOYSA-N
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Description

2-((Pyridin-3-ylamino)methylene)malononitrile is a chemical compound with the molecular formula C9H6N4. It is classified as an aminopyridine, which is a type of organic compound containing a pyridine skeleton substituted by one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-3-ylamino)methylene)malononitrile typically involves the reaction of 3-aminopyridine with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-3-ylamino)methylene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-((Pyridin-3-ylamino)methylene)malononitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Pyridin-3-ylamino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

2-((Pyridin-3-ylamino)methylene)malononitrile can be compared with other aminopyridines, such as:

    4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.

    2-Aminopyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(pyridin-3-ylamino)methylidene]propanedinitrile

InChI

InChI=1S/C9H6N4/c10-4-8(5-11)6-13-9-2-1-3-12-7-9/h1-3,6-7,13H

InChI Key

BBGXNSAUVNOZEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC=C(C#N)C#N

solubility

25.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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